molecular formula C4H7N7O2 B2725257 4-N'-amino-3-N'-hydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide CAS No. 890094-33-4

4-N'-amino-3-N'-hydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide

Cat. No.: B2725257
CAS No.: 890094-33-4
M. Wt: 185.147
InChI Key: ACHCMRLDVTXWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-Amino(hydrazono)methyl]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound with a unique structure that includes an oxadiazole ring, a hydrazono group, and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-Amino(hydrazono)methyl]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of hydrazonoyl halides with appropriate nucleophiles. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazine derivatives in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-Amino(hydrazono)methyl]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the hydrazono group, potentially leading to the formation of amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while reduction can produce various amines .

Scientific Research Applications

4-[(E)-Amino(hydrazono)methyl]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-Amino(hydrazono)methyl]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as matrix metalloproteinases and kinases, which play a role in cancer cell proliferation and metastasis. Additionally, it can interact with bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-Amino(hydrazono)methyl]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-N'-amino-3-N'-hydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N7O2/c5-3(8-7)1-2(4(6)9-12)11-13-10-1/h12H,7H2,(H2,5,8)(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHCMRLDVTXWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1C(=NO)N)C(=NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NON=C1/C(=N\O)/N)/C(=N\N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.